

# Independent Verification of Icotrokinra's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Icotrokinra |           |
| Cat. No.:            | B15610932   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Icotrokinra**, a novel oral peptide targeting the IL-23 receptor, with other systemic treatments for moderate-to-severe plaque psoriasis. The information is based on publicly available clinical trial data and peer-reviewed publications. While much of the detailed data on **Icotrokinra** originates from studies sponsored by its developers, this guide aims to present a balanced overview to aid in research and drug development.

## **Mechanism of Action: Icotrokinra and Alternatives**

**Icotrokinra** is a first-in-class oral peptide that selectively blocks the interleukin-23 (IL-23) receptor. This targeted approach aims to inhibit a key cytokine pathway implicated in the pathogenesis of psoriasis. For comparison, two other significant systemic treatments for psoriasis, Deucravacitinib and Ustekinumab, utilize different mechanisms of action.

**Icotrokinra**: As an oral selective IL-23 receptor antagonist, **Icotrokinra** binds to the IL-23 receptor, preventing the downstream signaling of IL-23. This cytokine is crucial for the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17 and IL-22 that drive the hyperproliferation of keratinocytes and inflammation characteristic of psoriasis.



Deucravacitinib: This is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is an intracellular signaling molecule that mediates signals for key cytokines in psoriasis, including IL-23, IL-12, and Type 1 interferons. By binding to the regulatory domain of TYK2, deucravacitinib blocks the downstream signaling of these pro-inflammatory cytokines.

Ustekinumab: This is a human monoclonal antibody administered via injection. It targets the shared p40 subunit of both IL-12 and IL-23. By binding to this common subunit, ustekinumab effectively neutralizes the activity of both cytokines, thereby inhibiting the differentiation of Th1 and Th17 cells and reducing the inflammatory cascade in psoriasis.

# **Comparative Efficacy: Clinical Trial Data**

The following tables summarize key efficacy data from Phase 3 clinical trials for **Icotrokinra**, Deucravacitinib, and Ustekinumab. The primary endpoints in these trials are typically the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear), and a 90% or 100% improvement in the Psoriasis Area and Severity Index (PASI).

Table 1: Icotrokinra Phase 3 Clinical Trial Data (ICONIC Program)

| Trial                    | Treatment Arm            | IGA 0/1                                      | PASI 90                                      | PASI 100 |
|--------------------------|--------------------------|----------------------------------------------|----------------------------------------------|----------|
| ICONIC-LEAD              | lcotrokinra<br>(Week 16) | 65%[1]                                       | 50%[1]                                       | -        |
| Placebo (Week<br>16)     | 8%[1]                    | 4%[1]                                        | -                                            |          |
| Icotrokinra<br>(Week 24) | 74%[1]                   | 65%[1]                                       | 40%                                          | _        |
| ICONIC-<br>ADVANCE 1 & 2 | Icotrokinra              | Superior to Deucravacitinib at Weeks 16 & 24 | Superior to Deucravacitinib at Weeks 16 & 24 | -        |
| Deucravacitinib          | -                        | -                                            | -                                            | _        |
| Placebo                  | -                        | -                                            | -                                            | _        |



Table 2: Deucravacitinib Phase 3 Clinical Trial Data

| Trial             | Treatment Arm                | IGA 0/1 | PASI 90 |
|-------------------|------------------------------|---------|---------|
| POETYK PSO-1      | Deucravacitinib (Week<br>16) | 54%     | 36%     |
| Placebo (Week 16) | 7%                           | 3%      |         |
| POETYK PSO-2      | Deucravacitinib (Week<br>16) | 49%     | 32%     |
| Placebo (Week 16) | 9%                           | 4%      |         |

Table 3: Ustekinumab Phase 3 Clinical Trial Data

| Trial                        | Treatment Arm                         | PASI 75     | PASI 90 |
|------------------------------|---------------------------------------|-------------|---------|
| ACCEPT                       | Ustekinumab<br>45mg/90mg (Week<br>12) | 67.7%/73.8% | -       |
| Etanercept 50mg<br>(Week 12) | 56.8%                                 | -           |         |

# **Experimental Protocols**

Assessment of Psoriasis Severity:

• Psoriasis Area and Severity Index (PASI): The PASI score is a widely used tool in clinical trials to measure the severity and extent of psoriasis. It assesses the redness, thickness, and scaling of psoriatic plaques, as well as the percentage of body surface area affected in four regions: head, trunk, upper extremities, and lower extremities. The final score ranges from 0 to 72, with higher scores indicating greater severity. A PASI 75, 90, or 100 response represents a 75%, 90%, or 100% reduction in the baseline PASI score, respectively. The assessment is performed by a trained clinician.



Investigator's Global Assessment (IGA): The IGA is a static, 5- or 6-point scale used by
clinicians to provide an overall assessment of psoriasis severity at a specific time point. The
scale typically ranges from 0 (clear) to 4 or 5 (severe). A successful outcome is usually
defined as achieving a score of 0 or 1.

#### Biomarker Analysis:

In the clinical development of **Icotrokinra**, biomarker analyses were conducted to verify its mechanism of action. These analyses typically involve the following methodologies:

- Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels
  of specific cytokines, such as IL-17A and IL-22, in serum samples from patients. A significant
  reduction in the levels of these pro-inflammatory cytokines following treatment would provide
  evidence of the drug's efficacy in modulating the IL-23/Th17 pathway.
- Flow Cytometry: This method can be used to identify and quantify different immune cell populations, such as Th17 cells, in blood samples. A decrease in the frequency of these cells would support the mechanism of action of an IL-23 inhibitor.
- Gene Expression Analysis (e.g., qPCR or RNA-Seq): Skin biopsy samples from psoriatic
  lesions can be analyzed to measure the expression levels of genes associated with
  inflammation and keratinocyte proliferation. A downregulation of these genes after treatment
  would indicate a therapeutic effect at the molecular level.

# **Visualizing the Signaling Pathways**

The following diagrams illustrate the signaling pathways targeted by **Icotrokinra** and its comparators.





### Click to download full resolution via product page

Caption: Icotrokinra blocks the IL-23 receptor, inhibiting downstream signaling.



## Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits the TYK2 regulatory domain.





Click to download full resolution via product page

Caption: Ustekinumab binds to the p40 subunit of IL-12 and IL-23.

## **Experimental Workflow**

The following diagram outlines a typical workflow for a clinical trial investigating a new psoriasis treatment like **lcotrokinra**.





Click to download full resolution via product page

Caption: A simplified workflow for a psoriasis clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- To cite this document: BenchChem. [Independent Verification of Icotrokinra's Mechanism: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610932#independent-verification-of-icotrokinra-s-mechanism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com